6-bromo-9H-pyrido[2,3-b]indole chemical properties
6-bromo-9H-pyrido[2,3-b]indole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-bromo-9H-pyrido[2,3-b]indole
Introduction
6-bromo-9H-pyrido[2,3-b]indole, also known as 6-bromo-α-carboline, is a halogenated heterocyclic compound built upon the α-carboline scaffold. This scaffold, which consists of a pyridine ring fused to an indole backbone, is a privileged structure in medicinal chemistry and materials science.[1] The strategic placement of a bromine atom at the C-6 position renders 6-bromo-α-carboline a highly versatile synthetic intermediate. The bromine serves as a key functional handle for introducing a wide array of molecular complexity through various cross-coupling reactions, making it an invaluable building block for the synthesis of novel therapeutic agents and functional materials.[2][3]
The α-carboline core itself is present in several natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4] Consequently, understanding the chemical properties, reactivity, and synthetic utility of derivatives like 6-bromo-9H-pyrido[2,3-b]indole is of paramount importance for researchers in drug discovery and chemical biology. This guide provides a comprehensive overview of its synthesis, reactivity, characterization, and applications, tailored for scientists and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 6-bromo-9H-pyrido[2,3-b]indole are summarized below. These computed descriptors provide insight into the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 26066-88-6 | [5][6] |
| Molecular Formula | C₁₁H₇BrN₂ | [7] |
| Molecular Weight | 247.09 g/mol | [7] |
| Monoisotopic Mass | 245.97926 Da | [7] |
| Predicted XlogP | 3.3 | [7] |
| Hydrogen Bond Donor Count | 1 (from the indole N-H) | [8] |
| Hydrogen Bond Acceptor Count | 2 (from the pyridine N and indole N) | [8] |
| Rotatable Bond Count | 0 | [8] |
| SMILES | C1=CC2=C(NC3=C2C=C(C=C3)Br)N=C1 | [7] |
Synthesis Strategies
The synthesis of the α-carboline scaffold can be achieved through several established methodologies, which can be adapted for the preparation of the 6-bromo derivative.[1][9] A common and effective approach involves the construction of the pyridine ring onto a pre-functionalized indole core.
A plausible pathway is a transition-metal-catalyzed annulation reaction. This strategy offers high efficiency and functional group tolerance. The general workflow involves preparing a suitably substituted indole precursor and then forming the fused pyridine ring.
Caption: General workflow for the synthesis of 6-bromo-α-carboline.
Exemplary Synthetic Protocol: Modified Graebe-Ullmann Reaction
This protocol is a conceptualized example based on established methods for α-carboline synthesis.[9] The Graebe-Ullmann reaction involves the cyclization of N-phenyl-2-aminopyridines. To synthesize the 6-bromo derivative, one would start with 4-bromoaniline and 2-chloronicotinic acid.
Step 1: Synthesis of 2-(4-bromoanilino)nicotinic acid
-
Reactants: 4-bromoaniline (1.0 eq), 2-chloronicotinic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a copper catalyst (e.g., CuI, 0.1 eq).
-
Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine the reactants and solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). The progress is monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation) where the aniline nitrogen displaces the chlorine on the pyridine ring. K₂CO₃ acts as a base to neutralize the HCl formed.
-
Upon completion, cool the reaction, acidify with aqueous HCl to precipitate the product, filter, wash with water, and dry.
-
Step 2: Cyclization and Decarboxylation to 6-bromo-9H-pyrido[2,3-b]indole
-
Reactant: 2-(4-bromoanilino)nicotinic acid from Step 1.
-
Reagent: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in CH₃SO₃H).
-
Procedure:
-
Add the acid from the previous step to PPA in a flask.
-
Heat the mixture to 140-160 °C for 2-4 hours.
-
Rationale: The strong acid mixture acts as both a dehydrating and cyclizing agent, promoting an intramolecular Friedel-Crafts-type acylation to form a lactam intermediate, which subsequently decarboxylates at high temperature to yield the aromatic α-carboline core.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
-
Chemical Reactivity and Functionalization
The utility of 6-bromo-9H-pyrido[2,3-b]indole as a building block stems from its distinct reactive sites, which allow for selective and sequential modifications. The primary sites for functionalization are the C-6 bromine atom and the N-9 indole nitrogen.
-
C-6 Position (Bromine Atom): This site is ideal for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Key reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted α-carbolines.
-
Heck Coupling: Reaction with alkenes.
-
-
N-9 Position (Indole Nitrogen): The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile for reactions with various electrophiles, such as:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
-
Arylation: Reaction with aryl halides (Ullmann or Buchwald-Hartwig conditions).
-
Acylation: Reaction with acyl chlorides or anhydrides.
-
Caption: Key reactivity sites and functionalization pathways for 6-bromo-α-carboline.
Exemplary Protocol: Suzuki Cross-Coupling at the C-6 Position
This protocol details a standard procedure for introducing an aryl group at the C-6 position, a critical step in generating libraries of potential drug candidates.
-
Reactants: 6-bromo-9H-pyrido[2,3-b]indole (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq).
-
Solvent System: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Procedure:
-
To a degassed mixture of the α-carboline and the boronic acid in the chosen organic solvent, add the palladium catalyst.
-
Rationale: Degassing the solvent (e.g., by bubbling argon through it) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the aqueous base solution.
-
Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Rationale: The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Spectroscopic Characterization
While detailed spectral data requires experimental acquisition, the expected characteristics for 6-bromo-9H-pyrido[2,3-b]indole can be predicted based on its structure.[6]
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the N-H proton in the downfield region (>10 ppm).- A set of aromatic protons corresponding to the pyridine and indole rings. The protons on the brominated ring will show characteristic coupling patterns (ortho, meta). The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the pyridine nitrogen. |
| ¹³C NMR | - Approximately 11 distinct signals for the aromatic carbons.- The carbon atom bonded to the bromine (C-6) will appear at a characteristic chemical shift (approx. 115-125 ppm).- Quaternary carbons at the ring junctions will also be visible. |
| Mass Spec (MS) | - A distinct molecular ion peak (M⁺) and its isotopic partner (M+2) in an approximate 1:1 ratio, which is the characteristic signature of a monobrominated compound. For C₁₁H₇BrN₂, the expected m/z values would be around 246 and 248.[7] |
| UV-Vis/Fluorescence | - The extended π-conjugated system is expected to show strong UV absorption. Some push-pull substituted α-carbolines are known to be fluorescent, suggesting this core can be used in the development of optical probes.[10] |
Applications in Research and Development
The primary value of 6-bromo-9H-pyrido[2,3-b]indole lies in its role as a scaffold for generating diverse molecular structures with significant biological activity.
Drug Discovery and Medicinal Chemistry
The α-carboline scaffold is a well-established pharmacophore.[1] By functionalizing the 6-bromo derivative, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective drug candidates.[2][3]
-
Anticancer Agents: Many substituted α-carbolines have demonstrated potent cytotoxicity against various cancer cell lines, including leukemia.[2][3] The ability to modify the C-6 and N-9 positions allows for the fine-tuning of properties like target binding, solubility, and metabolic stability. Indole-based scaffolds are widely explored as inhibitors of kinases, tubulin polymerization, and other key cancer pathways.[11][12]
-
Neuroprotective and CNS Agents: The carboline family of alkaloids has a long history of interacting with targets in the central nervous system (CNS).[13] Synthetic derivatives are investigated for conditions like Alzheimer's disease and for modulating neurotransmitter receptors.
Caption: Role of 6-bromo-α-carboline in a drug discovery workflow.
Materials Science and Chemical Probes
The rigid, planar, and electron-rich structure of the α-carboline core makes it an interesting candidate for applications in materials science.
-
Fluorescent Probes: By introducing electron-donating and electron-withdrawing groups through the C-6 and other positions, it is possible to create molecules with "push-pull" electronic structures. Such compounds often exhibit interesting photophysical properties, including solvatochromism and fluorescence, making them suitable for use as chemical sensors or biological imaging agents.[10]
Conclusion
6-bromo-9H-pyrido[2,3-b]indole is a strategically important synthetic intermediate whose value is defined by the versatility of the α-carboline scaffold and the reactivity of its C-6 bromine atom. Its well-defined sites for functionalization at both the C-6 and N-9 positions provide a robust platform for combinatorial library synthesis. This capability allows for the systematic exploration of chemical space, which is essential for modern drug discovery programs targeting cancer and neurological disorders, as well as for the development of novel fluorescent probes. A thorough understanding of its synthesis and reactivity is therefore critical for scientists aiming to leverage this powerful heterocyclic building block.
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